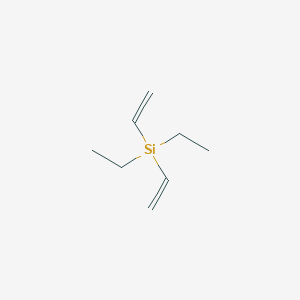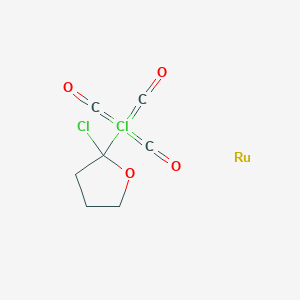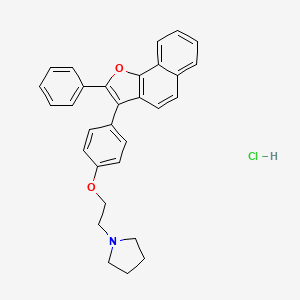
2-Methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane is an organosulfur compound characterized by the presence of two dithiolane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane typically involves the reaction of appropriate thiol precursors under controlled conditions. One common method involves the use of 2-methyl-1,3-dithiolane as a starting material, which undergoes a series of reactions to form the desired compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as continuous flow synthesis and real-time monitoring of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or other reduced sulfur species.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the desired product.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced sulfur compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying sulfur-containing biomolecules and their interactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs targeting sulfur-related metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism by which 2-Methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfur atoms can form strong bonds with metal ions and other sulfur-containing molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, alter cellular signaling, and impact metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1,3-dithiolane: A related compound with a similar structure but lacking the additional dithiolane ring.
1,3-Dithiolane: A simpler compound with a single dithiolane ring.
2-Methyl-2-(1,3-dithiolan-2-yl)-1,3-dithiolane: Another related compound with slight structural differences.
Uniqueness
2-Methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane is unique due to the presence of two dithiolane rings, which confer distinct chemical properties and reactivity. This structural feature allows for a broader range of applications and interactions compared to similar compounds with fewer sulfur atoms or simpler ring structures.
Eigenschaften
CAS-Nummer |
18554-41-1 |
|---|---|
Molekularformel |
C8H14S4 |
Molekulargewicht |
238.5 g/mol |
IUPAC-Name |
2-methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane |
InChI |
InChI=1S/C8H14S4/c1-7(9-3-4-10-7)8(2)11-5-6-12-8/h3-6H2,1-2H3 |
InChI-Schlüssel |
QLCLJCGLGIOPPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(SCCS1)C2(SCCS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane](/img/structure/B14700509.png)
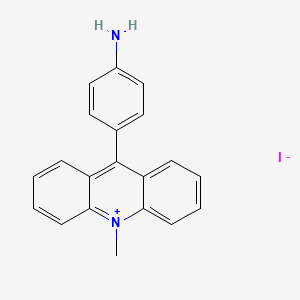

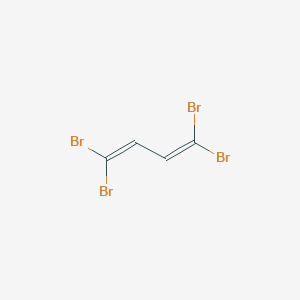
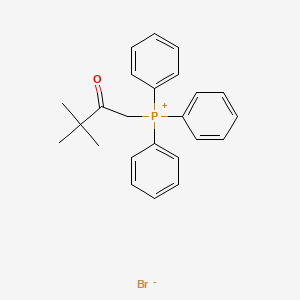
![Phosphinic acid, bis[(phenylamino)methyl]-](/img/structure/B14700528.png)
![1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14700534.png)
![[5-(Carboxymethyl)-3,4-dihydro-2H-pyrrol-2-ylidene]acetic acid](/img/structure/B14700543.png)
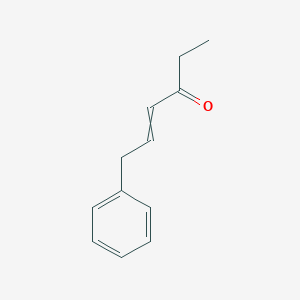
![5-[(e)-(2,3-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14700550.png)
